1-Methyl-3-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one is a synthetic, heterocyclic organic compound. While its source and specific classification are not explicitly mentioned in the available literature, its primary role in scientific research lies in its potential as a lead compound for developing new drugs. This compound has been investigated for its inhibitory activity against various biological targets, indicating its potential use in treating various diseases. []
Chemical Reactions Analysis
Information concerning the specific chemical reactions involving 1-methyl-3-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one is limited in the reviewed literature. While the compound was synthesized as part of a larger study exploring pyrimidin-4-yl-benzenesulfonamide derivatives, no further reactions involving this specific molecule were documented. []
Mechanism of Action
The precise mechanism of action of 1-methyl-3-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one remains largely uncharacterized in the available scientific literature. While it has been identified as a potent myristate inhibitor of BCR-ABL, the specific interactions with its target and the downstream effects are not elaborated upon. Further research is required to elucidate the detailed mechanism by which this compound exerts its biological effects. []
Compound Description: Identified through computational analysis as a potential selective ADAM10 inhibitor, this compound demonstrates both potency and selectivity against ADAM10 compared to a panel of related enzymes []. This compound also exhibits promising pharmacokinetic properties, demonstrating the ability to cross the blood-brain barrier []. This suggests its potential as a pharmacological agent or tool for understanding ADAM10's role in neurological diseases [].
Compound Description: This compound serves as a lead compound for developing selective CDK9 inhibitors []. It shows moderate inhibitory activity against CDK9 and binds to CDK2 and CDK9 with distinct conformational preferences []. Specifically, it favors an "inward" conformation in CDK9, while it adopts both "inward" and "outward" conformations in CDK2 [].
Compound Description: This compound was introduced as a model compound to optimize the ring-closing metathesis reaction during the development of macrocyclic CDK9 inhibitors []. It possesses a macrocyclic structure with a pyrimidine ring embedded within, a characteristic shared with the target compounds [].
Compound Description: This macrocyclic compound was successfully synthesized as part of a research effort to develop selective CDK9 inhibitors []. It incorporates a phenyl group replacing the thiazole group of the lead compound, demonstrating low inhibitory activity against CDK2 and Aurora kinases [].
Relevance: 11-oxa-3-aza-2(4,2)-pyrimidina-5(1,4)-piperazina-1,4(1,3)-dibenzenacyclo-undecaphan-7-ene is a structural precursor to the most potent CDK9 inhibitor identified in the study, 11-oxa-3-aza-2(4,2)-pyrimidina-5(1,4)-piperazina-1,4(1,3)-dibenzenacyclo-undecaphan-7-ene-1-carbonitrile (Compound 79) []. Its development highlights the impact of the thiazole group on ring-closing metathesis and the importance of exploring alternative macrocyclic systems for improving the selectivity and potency of CDK9 inhibitors. While it doesn't directly relate to 1-methyl-3-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one, the insights gained from its synthesis and evaluation contribute to the broader understanding of macrocyclization strategies and structure-activity relationships in the development of kinase inhibitors.
Compound Description: This macrocyclic compound, a derivative of compound 44, exhibits high selectivity for CDK9 over CDK2 and Aurora kinases, with 60-fold and 90-fold selectivity, respectively []. Further kinase profiling revealed tyrosine-protein kinase Lyn(h) as a potential off-target [].
Relevance: 11-oxa-3-aza-2(4,2)-pyrimidina-5(1,4)-piperazina-1,4(1,3)-dibenzenacyclo-undecaphan-7-ene-1-carbonitrile represents the most potent and selective CDK9 inhibitor discovered within a series of macrocyclic analogs designed from compound 5, which shares a core structure with 1-methyl-3-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one []. Although this compound doesn't directly relate to the target compound, its success in achieving high selectivity for CDK9 underscores the potential of employing macrocyclization as a strategy for enhancing selectivity in kinase inhibitors. Its discovery provides valuable insights into structure-activity relationships and the importance of exploring macrocyclic systems for optimizing the potency and selectivity of kinase inhibitors, including those targeting 1-methyl-3-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.